molecular formula C19H15ClN2O4S B2544329 N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide CAS No. 1223865-90-4

N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide

Cat. No.: B2544329
CAS No.: 1223865-90-4
M. Wt: 402.85
InChI Key: KXCRFMSSENKWJT-UHFFFAOYSA-N
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Description

N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide is a synthetic hybrid compound designed for advanced biochemical and pharmacological research. It integrates two pharmaceutically significant motifs: a furan-2-carboxamide group and a sulfonamide functionality, connected via a unique (E)-2-phenylethenylsulfonyl linker. This specific molecular architecture suggests potential for multi-target investigative applications. Furan-2-carboxamide derivatives are recognized as valuable scaffolds in medicinal chemistry, with documented research applications as enzyme inhibitors and probes for studying protein-protein interactions . The incorporation of a sulfonamide group is particularly significant, as this moiety is a well-established zinc-binding group found in potent inhibitors of carbonic anhydrase isoforms . Inhibitors targeting these metalloenzymes are actively investigated for their potential in a range of physiological areas, including but not limited to antitumor, antiepileptic, and anti-infective strategies . Furthermore, the vinyl sulfonamide group introduces a potential site for covalent binding, which can be exploited in the design of targeted covalent inhibitors or activity-based probes. The combination of these features makes this compound a compelling candidate for research into novel therapeutic targets, enzyme inhibition mechanisms, and cellular signaling pathways. Researchers can utilize this high-purity reagent to explore its specific biomolecular interactions, selectivity profile, and mechanism of action in various disease models. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c20-15-8-9-16(17(13-15)21-19(23)18-7-4-11-26-18)22-27(24,25)12-10-14-5-2-1-3-6-14/h1-13,22H,(H,21,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCRFMSSENKWJT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name highlights its structural complexity, which includes a furan ring, sulfonamide linkage, and a phenylethenyl group. Its molecular formula is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S with a molecular weight of 351.81 g/mol. The presence of chlorine and sulfonamide groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S
Molecular Weight351.81 g/mol
LogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Research indicates that this compound exhibits antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. The sulfonamide moiety is known to interact with carbonic anhydrases, which play a critical role in tumor growth and metastasis.

Pharmacological Effects

  • Anticancer Activity : Studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is attributed to the inhibition of the PI3K/Akt signaling pathway.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models by reducing cytokine release and inhibiting NF-kB activation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases.
  • Inflammatory Response : In vivo experiments using mice models showed that administration of the compound significantly reduced paw swelling induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosisStudy on MCF-7 cells
Anti-inflammatoryReduces cytokine releaseMouse model study
AntimicrobialActive against certain bacteriaPreliminary findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (RN: 618401-57-3)
  • Core Structure : Shares the furan-2-carboxamide backbone.
  • Key Differences: The chloro substituent is located at the 2-position of the furan ring rather than the 5-position of the phenyl group. The sulfamoyl (-SO₂NH₂) group replaces the styrenesulfonylamino moiety.
  • Chlorine placement on the furan (vs. phenyl) could alter steric and electronic interactions in biological targets .
5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
  • Core Structure : Furan-2-carboxamide with a sulfinylmethyl (-SO-CH₂-) linker.
  • The 2-methoxyphenylmethyl substitution increases lipophilicity compared to the target compound’s styrenyl group.
  • Implications :
    • Sulfinyl groups may confer stereoselective binding but are less reactive than vinyl sulfones.
    • Methoxy groups could enhance membrane permeability but reduce electrophilic interactions .
Naphtho[2,1-b]furan Derivatives (e.g., Compound 6(a-d))
  • Core Structure : Naphtho[2,1-b]furan fused ring system with carboxamide and nitro groups.
  • Key Differences: The extended aromatic system (naphthofuran vs. Nitro and acetamido substituents may confer antibacterial activity, as demonstrated in .
  • Implications :
    • Larger aromatic systems may improve target binding but reduce solubility.
    • Nitro groups can act as electron-withdrawing moieties, influencing redox properties .

Functional Group Analysis

Functional Group Target Compound 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide Naphtho[2,1-b]furan Derivatives
Chloro Substituent 5-Cl on phenyl ring 2-Cl on furan ring Absent (Nitro group present)
Sulfonyl/Sulfinyl Group Styrenesulfonylamino (electrophilic) Sulfamoyl (hydrogen-bonding) Absent
Aromatic System Furan + phenyl Furan + phenyl Naphthofuran + phenyl

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